N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a methoxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using a carboxylic acid derivative and an amine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the coupling of the chromene core with the 3,4-diethoxyphenyl ethylamine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of oxidative stress pathways or the activation of anti-inflammatory pathways.
Comparison with Similar Compounds
N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with methoxy groups instead of ethoxy groups, leading to different chemical and biological properties.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: A thieno[2,3-d]pyrimidine derivative with different pharmacological activities.
These comparisons help to understand the distinct characteristics and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C23H25NO6 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H25NO6/c1-4-28-20-8-6-15(12-21(20)29-5-2)10-11-24-22(25)18-14-16-13-17(27-3)7-9-19(16)30-23(18)26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,25) |
InChI Key |
KEGAETFXPFKWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)OCC |
Origin of Product |
United States |
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